3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Overview
Description
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a boronic ester derivative of isoxazole. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
Target of Action
The compound contains aboronic ester functional group, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
The mode of action of this compound is likely related to its boronic ester group. In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile , attacking an electrophilic carbon to form a new carbon-carbon bond . The exact interaction with its targets would depend on the specific reaction conditions and the other reactants present .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions, it could be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .
Pharmacokinetics
The boronic ester group is generally considered to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific reactions it is involved in and the resulting compounds synthesized. In general, the formation of new carbon-carbon bonds could lead to the creation of a wide range of organic compounds with various biological activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the boronic ester group can be influenced by factors such as temperature and humidity .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.
Oxidation: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted isoxazoles.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of an isoxazole ring.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of an isoxazole ring.
Uniqueness
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unique due to its isoxazole ring, which imparts distinct electronic and steric properties compared to pyridine or pyrazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNJZSNKCNUQII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744811 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-44-3 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)IS OXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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